2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanecarboxylic acid

Lipophilicity Drug-likeness Permeability

2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanecarboxylic acid (CAS 1315372-83-8; molecular formula C₁₄H₁₀F₂O₃; MW 264.22 Da) is a heterocyclic building block combining a 2,4-difluorophenyl substituent, a furan core, and a cyclopropane carboxylic acid moiety within a single scaffold. Its computed logP of 2.76 and topological polar surface area (tPSA) of approximately 46–52 Ų position it in a distinct physicochemical space relative to simpler dichotomous analogs that possess only the furan–carboxylic acid or cyclopropane–carboxylic acid fragment.

Molecular Formula C14H10F2O3
Molecular Weight 264.22 g/mol
Cat. No. B11804014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanecarboxylic acid
Molecular FormulaC14H10F2O3
Molecular Weight264.22 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CC=C(O2)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C14H10F2O3/c15-7-1-2-8(11(16)5-7)12-3-4-13(19-12)9-6-10(9)14(17)18/h1-5,9-10H,6H2,(H,17,18)
InChIKeyYPYOXQBMIWTSEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanecarboxylic Acid (CAS 1315372-83-8): Procurement-Relevant Structural and Physicochemical Profile


2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanecarboxylic acid (CAS 1315372-83-8; molecular formula C₁₄H₁₀F₂O₃; MW 264.22 Da) is a heterocyclic building block combining a 2,4-difluorophenyl substituent, a furan core, and a cyclopropane carboxylic acid moiety within a single scaffold [1]. Its computed logP of 2.76 and topological polar surface area (tPSA) of approximately 46–52 Ų position it in a distinct physicochemical space relative to simpler dichotomous analogs that possess only the furan–carboxylic acid or cyclopropane–carboxylic acid fragment [1]. The compound is commercially supplied at ≥98% purity (Chemscene, Leyan) and is classified for research and further manufacturing use only . No ChEMBL-annotated bioactivity or publication record exists for this compound, confirming its status as an unexplored chemical entity [1].

Why In-Class Analogs Cannot Substitute for 2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanecarboxylic Acid in Structure–Activity-Oriented Procurement


Close structural analogs of this compound segregate into two fragment classes: (i) 5-arylfuran-2-carboxylic acids lacking the cyclopropane ring and (ii) 2-(2,4-difluorophenyl)cyclopropane carboxylic acids lacking the furan spacer [1][2]. The target compound is the only readily accessible scaffold that concurrently incorporates the 2,4-difluorophenyl group, the furan heterocycle, and the cyclopropane carboxylic acid. Because the furan ring contributes electron-rich π-character and the cyclopropane imposes conformational rigidity, any substitution that drops either module fundamentally alters the three-dimensional pharmacophore, lipophilicity, and hydrogen-bonding capacity [1]. Consequently, a scientist who replaces the target compound with, for example, 5-(2,4-difluorophenyl)furan-2-carboxylic acid (CAS 874801-40-8) or 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid (CAS 1157642-22-2) introduces a different molecular shape, MW, logP, and tPSA that can confound SAR interpretation and lead to non-overlapping property space [1][2]. The quantitative evidence below substantiates these non-substitutability claims.

Quantitative Comparator-Based Differentiation Evidence for 2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanecarboxylic Acid


Lipophilicity (LogP) Differentiation: Balanced logP Relative to Furan-Only and Cyclopropane-Only Analogs

The target compound exhibits a computed logP of 2.76 [1], which is 0.16 units lower than 5-(2,4-difluorophenyl)furan-2-carboxylic acid (logP 2.92) and 0.61–0.96 units higher than 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid (XLogP3 1.8; logP 2.15) [2]. The non-fluorinated analog 2-(furan-2-yl)cyclopropane-1-carboxylic acid (logP 0.89–1.47) is substantially more hydrophilic . This intermediate logP value positions the target compound within the optimal range for both membrane permeability (logP > 1) and aqueous solubility (logP < 3), whereas the furan-only analog trends toward higher lipophilicity that may limit solubility, and the cyclopropane-only analog trends toward lower lipophilicity that may reduce passive membrane diffusion.

Lipophilicity Drug-likeness Permeability

Molecular Weight Differentiation: The Target Compound Occupies a Unique Heavy-Atom Space Not Reached by Fragment-Class Analogs

With a molecular weight of 264.22 Da, the target compound is 40.06 Da heavier than 5-(2,4-difluorophenyl)furan-2-carboxylic acid (224.16 Da) [1] and 66.05 Da heavier than 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid (198.17 Da) [2]. This MW increment corresponds to the addition of the cyclopropane-carboxylic acid fragment onto the furan scaffold (or vice versa), delivering an extra non-hydrogen atom count of 3–5 heavy atoms and an additional hydrogen-bond acceptor [1]. In fragment-to-lead workflows, this MW range (250–300 Da) is frequently the sweet spot between fragment-sized molecules (<250 Da) and lead-like compounds (>300 Da), implying that the target compound may serve as an advanced intermediate requiring fewer synthetic elaborations than its lower-MW comparators.

Molecular weight Fragment-based drug design Lead-likeness

Topological Polar Surface Area (tPSA) Differentiation: Higher tPSA of the Target Compound Suggests Distinct Solubility and Permeability Profile

The target compound possesses a computed tPSA of 46–52 Ų (pH-dependent; 46 Ų at reference pH, 49 Ų at pH 7.4, 52 Ų at pH 8.4) [1]. In contrast, 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid has a tPSA of 37.3 Ų [2]. The ~9–15 Ų higher tPSA of the target compound arises from the additional furan oxygen atom, which increases hydrogen-bond acceptor count (3 vs. 2 for the cyclopropane-only analog). For CNS drug-discovery programs, tPSA values below 60–70 Ų are generally associated with blood–brain barrier penetration, while values below 140 Ų correlate with oral absorption; within this window, the 9–15 Ų difference can meaningfully shift solubility and passive permeability behavior [1][2].

Topological polar surface area Solubility Oral bioavailability

Vendor-Reported Purity Comparison: The Target Compound Is Supplied at ≥98% Purity vs. 95–97% for Closest Analogs

Reputable vendors list the target compound at ≥98% purity (Chemscene) or 98% (Leyan) . The closest cyclopropane-only analog, 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid, is supplied at 95+% purity (Leyan, Fluorochem) . The furan-carboxylic acid analog 5-(2,4-difluorophenyl)furan-2-carboxylic acid is listed at 97% purity (Leyan, for the thiophene isostere) . This 1–3 percentage-point purity differential, while modest, may be consequential for applications requiring high-fidelity starting materials such as fragment-library construction, biophysical assay cascade entry, or patent-exemplified intermediate quality.

Purity Quality control Procurement specification

Unannotated Chemical Space: The Target Compound Has Zero ChEMBL Bioactivity Annotations vs. Published Analogs in the 5-Arylfuran-2-carboxylic Acid Series

The ZINC database explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. By contrast, structurally related 5-arylfuran-2-carboxylic acid derivatives have reported biological activities including antitumor effects in primary screening [2] and local anesthetic activity of tropine ester derivatives [3]. The absence of prior bioactivity annotation means the target compound presents an untested chemotype whose biological profile cannot be inferred from literature precedent—this is a valuable attribute for organizations seeking novel intellectual property or screening libraries with maximum discovery potential and minimal prior-art encumbrance.

Chemical novelty ChEMBL Screening library

Optimal Research and Industrial Application Scenarios for 2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanecarboxylic Acid Based on Verified Differentiation Evidence


Fragment-to-Lead Chemistry: Advanced Intermediate Requiring Fewer Synthetic Elaborations

The target compound's molecular weight (264.22 Da) places it 40–66 Da above fragment-class analogs [1]. This MW increment is accompanied by an additional hydrogen-bond acceptor (furan oxygen) and a higher tPSA (46–52 Ų vs. 37.3 Ų for the cyclopropane-only analog) [1][2]. Research groups pursuing fragment-to-lead campaigns can procure this compound as a pre-elaborated scaffold that already occupies lead-like MW space, potentially saving one or two synthetic steps (e.g., Suzuki coupling to install the aryl group, or cyclopropanation to introduce conformational constraint) relative to starting from the simpler dichotomous analogs [1].

Novel Chemotype Screening Library Enrichment for Intellectual Property Generation

Because the target compound carries zero ChEMBL bioactivity annotations and no publication record [3], it represents a genuinely unexplored chemotype. Organizations building proprietary screening libraries can use this compound to diversify chemical space without overlapping with known bioactive 5-arylfuran-2-carboxylic acid derivatives, which have documented antitumor and local anesthetic activities [4][5]. The 2,4-difluorophenyl substitution pattern further distinguishes it from the more common 3,5-difluorophenyl and non-fluorinated analogs found in commercial libraries, enhancing novelty [3].

Physicochemical Property Optimization: Balanced logP for Simultaneous Permeability and Solubility Requirements

With a computed logP of 2.76, the target compound occupies a favorable lipophilicity window: more lipophilic than 2-(2,4-difluorophenyl)cyclopropane-1-carboxylic acid (XLogP3 1.8) and less lipophilic than 5-(2,4-difluorophenyl)furan-2-carboxylic acid (logP 2.92) [6][7]. This intermediate logP, combined with a tPSA of 46–52 Ų, predicts adequate aqueous solubility for biochemical assay conditions (tPSA > 40 Ų generally favors solubility) while retaining sufficient lipophilicity for passive membrane permeability (logP > 1) [6]. Medicinal chemistry teams optimizing for both solubility and permeability may prefer this scaffold over analogs with more extreme property profiles [6][7].

Agrochemical Intermediate with Cyclopropane-Containing Pyrethroid-Like Architecture

Cyclopropanecarboxylic acid derivatives are the core pharmacophore of synthetic pyrethroid insecticides [8]. The target compound integrates the cyclopropane-carboxylic acid motif with a 2,4-difluorophenyl–furan substituent, a combination referenced in patent documentation discussing synthesis and utility in pest-control formulations . Agrochemical R&D groups exploring novel pyrethroid analogs with potentially altered insecticidal spectra or resistance profiles may find this pre-assembled scaffold a more direct entry point than stepwise construction from simpler cyclopropane or furan precursors .

Quote Request

Request a Quote for 2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.